![molecular formula C9H12O3 B3278309 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one CAS No. 67594-61-0](/img/structure/B3278309.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one
Overview
Description
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one (SBHD) is an organic compound that has been studied extensively in recent years due to its potential applications in the medical, biochemical, and pharmaceutical fields. SBHD is a bicyclic dioxolane that is composed of an oxygen-containing ring, two carbon-containing rings, and a five-carbon-containing spirocyclic ring. This compound has been used in a variety of laboratory experiments and has been demonstrated to have various biochemical and physiological effects.
Scientific Research Applications
Aromatic C-H Bond Oxidation
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-5-one has been utilized in the hydroxylation of aromatic substrates, demonstrating high thermal stability and good yields (up to 96%) in the oxidation of aromatic C-H bonds. This application is significant in chemical research, particularly for substances like phenol moieties, which are crucial in various fields including polymers and pharmaceuticals (Pilevar et al., 2018).
Spirocyclic Oxindoles Synthesis
This compound has been involved in the synthesis of spirocyclic oxindoles, which are important in medicinal chemistry. The crystal structures of these spirocyclic oxindoles exhibit unique hydrogen bonding patterns, highlighting the potential of this compound derivatives in the design of new pharmaceutical compounds (Lemmerer & Michael, 2010).
Polymer Chemistry
In the field of polymer chemistry, derivatives of this compound have been used for the synthesis of fully alicyclic polyimides. These polyimides, derived from alicyclic diamines and cycloaliphatic dianhydrides, are notable for their solubility in organic polar solvents, which is significant for industrial applications (Matsumoto, 2001).
Catalysis and Stereoselectivity
The compound has been involved in studies related to catalysis and stereoselectivity, particularly in Diels–Alder reactions. Its utilization in such reactions highlights its potential in synthetic organic chemistry for the selective formation of complex molecular structures (Burnell & Valenta, 1991).
Conformational Analysis
This compound derivatives have been analyzed for their conformational variety, revealing different orientations of spiro connected rings. This is essential for understanding molecular geometries in solid-state chemistry and has implications in the design of molecules with specific spatial orientations (Rowicki et al., 2019)
properties
IUPAC Name |
spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8-4-7-3-6(8)5-9(7)11-1-2-12-9/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHODDELHXDJTTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC3CC2CC3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.